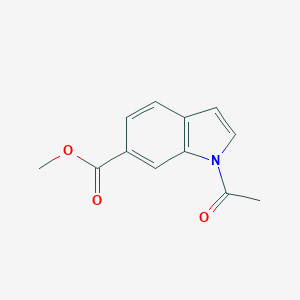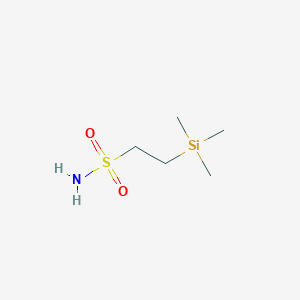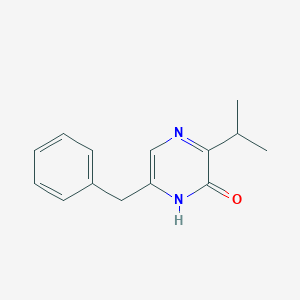
(Isopropylsulfinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isopropylsulfinyl)acetic acid is an organosulfur compound with the molecular formula C5H10O4S It is characterized by the presence of a sulfinyl group attached to a propane backbone and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylsulfinyl)acetic acid typically involves the reaction of propane-2-sulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(Isopropylsulfinyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: (Propane-2-sulfonyl)acetic acid
Reduction: (Propane-2-thio)acetic acid
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
(Isopropylsulfinyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of (Isopropylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Propane-2-sulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfinyl group, making it more oxidized.
(Propane-2-thio)acetic acid: Contains a sulfide group instead of a sulfinyl group, making it more reduced.
(Diphenylmethyl)sulfinylacetic acid: Contains a diphenylmethyl group attached to the sulfinyl group, providing different steric and electronic properties.
Uniqueness
(Isopropylsulfinyl)acetic acid is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
137375-81-6 |
|---|---|
Formule moléculaire |
C5H10O3S |
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
2-propan-2-ylsulfinylacetic acid |
InChI |
InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Clé InChI |
PUQXMHMJYYAKOM-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)CC(=O)O |
SMILES canonique |
CC(C)S(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)



![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)



